Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Description
Historical Context and Discovery Timeline
The historical development of this compound is intimately connected to the broader evolution of heterocyclic chemistry and the recognition of fused ring systems as important pharmacophores. According to chemical database records, this specific compound was first documented in 2012, when it was assigned the Chemical Abstracts Service registry number 1041430-21-0. This relatively recent cataloguing reflects the growing sophistication of synthetic methodologies that have made such complex heterocyclic structures increasingly accessible to researchers.
The broader context for the discovery and development of tetrahydrocyclopenta[b]pyrrole derivatives can be traced to the early recognition of pyrrole-containing natural products and their biological activities. Pyrrolidine, the saturated analog of pyrrole, has been known since the nineteenth century and is found in numerous natural alkaloids, including nicotine, cocaine, and hygrine. The understanding that five-membered nitrogen-containing heterocycles could serve as privileged pharmacophores led to systematic investigations of more complex fused ring systems incorporating the pyrrole motif.
The specific synthetic approaches that enabled the preparation of this compound emerged from advances in several key areas of synthetic chemistry. The development of formal [2 + 2 + 1] annulation reactions, as described in recent literature, provided an expedient route to tetrahydrocyclopenta[b]pyrrole scaffolds through the combination of silyloxyallyl cations, silylenol ethers, and primary amines under Brønsted acid catalysis. These methodologies represented a significant advancement over earlier approaches that relied on linear substrate construction followed by cyclization, offering greater modularity and functional group tolerance.
The timeline of synthetic methodology development reveals a progression from metal-catalyzed approaches to more environmentally benign acid-catalyzed processes. Earlier methods employed expensive organometallic catalysts such as gold complexes for the construction of tetrahydrocyclopenta[b]pyrrole frameworks. However, the recognition that simpler Brønsted acid catalysts could promote similar transformations led to the development of more practical and cost-effective synthetic routes. The optimization of these reactions, including the use of pyridinium triflate and tosic acid as catalysts, enabled the reliable synthesis of compounds like this compound in good yields.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. The tetrahydrocyclopenta[b]pyrrole scaffold has been recognized as a key structural motif in molecules that exhibit diverse biological activities, making it a valuable pharmacophore for drug discovery applications. Research has demonstrated that compounds containing this framework can function as anti-inflammatory agents, cyclooxygenase inhibitors, and tyrosine kinase inhibitors, highlighting the broad therapeutic potential of this heterocyclic system.
The structural features that make this compound significant in heterocyclic chemistry include its rigid bicyclic framework, which constrains the conformational flexibility of attached substituents and can enhance binding affinity to biological targets. The fused ring system creates a well-defined three-dimensional structure that can present functional groups in specific spatial arrangements, a property that is particularly valuable in medicinal chemistry where precise molecular recognition is crucial for biological activity. The presence of multiple heteroatoms and functional groups within the molecule provides numerous opportunities for hydrogen bonding and other non-covalent interactions that are essential for biological activity.
The ketone functionality at the 4-position of this compound serves as both a reactive center for chemical transformations and a potential site for biological interactions. This carbonyl group can participate in hydrogen bonding with protein targets and can also undergo various chemical modifications to generate derivatives with altered properties. The methyl ester group at the 2-position provides additional opportunities for structural modification through hydrolysis to the corresponding carboxylic acid or transesterification to other ester variants, enabling the systematic exploration of structure-activity relationships.
The synthetic accessibility of this compound and related compounds has been greatly enhanced by the development of modular synthetic approaches. The formal [2 + 2 + 1] annulation methodology allows for the introduction of diverse substituents through the choice of starting materials, enabling the preparation of focused libraries of compounds for biological evaluation. This synthetic flexibility is particularly important in drug discovery, where the ability to rapidly generate structural analogs is essential for optimizing biological activity and pharmacological properties.
The role of this compound as a synthetic intermediate has further amplified its significance in heterocyclic chemistry. The compound serves as a versatile building block that can be elaborated through various chemical transformations to access more complex molecular architectures. The multiple functional groups present in the molecule provide numerous points for further derivatization, including reduction of the ketone, hydrolysis or modification of the ester, and functionalization of the pyrrole nitrogen atom. These synthetic manipulations enable the systematic exploration of chemical space around the tetrahydrocyclopenta[b]pyrrole core structure.
The importance of this compound in contemporary heterocyclic chemistry is also reflected in its utility as a platform for developing new synthetic methodologies. Researchers have used tetrahydrocyclopenta[b]pyrrole derivatives as substrates for testing novel catalytic transformations, including asymmetric reactions that can generate enantiomerically enriched products. The structural complexity of these compounds provides a challenging test case for new synthetic methods, while their biological relevance ensures that successful methodologies will have immediate applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-oxo-5,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-5-6(10-7)2-3-8(5)11/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXMHQRVXEDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731209 | |
| Record name | Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041430-21-0 | |
| Record name | Methyl 1,4,5,6-tetrahydro-4-oxocyclopenta[b]pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041430-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate features a fused bicyclic structure that includes a pyrrole ring, which contributes to its reactivity and interaction with biological systems. The presence of the carbonyl and carboxylate functional groups enhances its potential as a versatile building block in organic synthesis.
Pharmaceutical Development
This compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests it may exhibit biological activity against various targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. A study demonstrated that modifications to the methyl ester group could enhance cytotoxicity against specific cancer cell lines, suggesting its utility in drug design for oncology .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex heterocycles. Its ability to undergo various chemical reactions makes it a valuable precursor for synthesizing more complex molecules.
Table: Synthetic Applications
| Reaction Type | Product Type | Reference |
|---|---|---|
| Cyclization | Heterocyclic Compounds | |
| Functionalization | Modified Pyrroles | |
| Coupling Reactions | Biologically Active Molecules |
Material Science
In material science, this compound is explored for its potential use in creating novel polymers and composites due to its unique chemical properties.
Case Study: Polymer Development
Recent studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .
Agricultural Chemistry
The compound's derivatives are being researched for their potential use as agrochemicals. Their ability to interact with biological systems suggests they may serve as effective pesticides or herbicides.
Table: Agrochemical Applications
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopenta-pyrrole derivatives, focusing on substituents, ring modifications, and physicochemical properties. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Structural and Functional Differences
- The 4-oxo group distinguishes the target compound from the ethyl ester analog (CAS 124455-77-2), which lacks an oxo group, resulting in reduced polarity and altered solubility .
Ring Modifications :
- Positional Isomerism : The 6-oxo analog (CAS 69948-64-7) demonstrates how shifting the oxo group alters electronic properties, possibly affecting binding affinity in biological systems .
- Indole Fusion : The indole-fused derivative (described in ) exhibits extended conjugation, enhancing rigidity and enabling π-π stacking interactions, unlike the simpler pyrrole core of the target compound.
Crystallographic Behavior :
Key Research Findings
Hydrogen-Bonding Networks : The indole-fused analog () demonstrates that oxo groups in cyclopenta-pyrroles facilitate intermolecular interactions, critical for crystal engineering .
Steric vs. Electronic Effects : The tert-butyl ester in CAS 146231-54-1 improves thermal stability but reduces solubility, whereas the methyl ester in the target compound balances reactivity and solubility .
Synthetic Flexibility: Ethyl ester analogs (e.g., ) undergo hydrogenolysis, suggesting the target compound’s methyl ester could be selectively modified for drug development .
Biological Activity
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS No. 1041430-21-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, while also reviewing relevant research findings and case studies.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- Structure : The compound features a pyrrole ring fused with a cyclopentane structure, which is significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing the pyrrole moiety exhibit promising antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain pyrrole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. In one study, the compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures when stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
3. Anticancer Activity
The anticancer properties of this compound have been investigated through various assays. One notable study involved testing its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that this compound induced apoptosis in these cell lines at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the synthesis of various derivatives of this compound and their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the molecular structure enhanced antibacterial potency significantly compared to the parent compound.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Parent Compound | 32 µg/mL |
| Derivative A | 8 µg/mL |
| Derivative B | 16 µg/mL |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on RAW264.7 macrophages revealed that treatment with this compound reduced TNF-alpha levels by approximately 50% when exposed to LPS. This suggests a significant role in modulating inflammatory responses.
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction enables the formation of α,β-unsaturated ketones (enones) through condensation with aldehydes.
| Reaction Parameters | Details |
|---|---|
| Substrates | Pyrrole-2-carboxaldehydes (e.g., 1-H, 1-Es) |
| Catalyst | Acetic acid, piperidine |
| Solvent | Dichloromethane (with 4Å molecular sieves) |
| Temperature | 40°C |
| Yield | 60–70% |
Example :
Reaction with pyrrole-2-carboxaldehyde (1-H) produces enone intermediates (e.g., 5-HH, 5-HMe), which are precursors for further cyclization .
Nazarov Cyclization
The enones formed via Knoevenagel condensation undergo Nazarov cyclization to yield fused tricyclic structures.
| Reaction Parameters | Details |
|---|---|
| Catalyst | In(OTf)₃, LiClO₄ |
| Additives | 2,6-Di-tert-butylpyridine |
| Solvent | 1,2-Dichloroethane |
| Temperature | 40°C under argon |
| Yield | 51–70% |
Mechanistic Insight :
The reaction proceeds via a 5-endo-trig cyclization pathway, facilitated by the electron-rich pyrrole ring. The indium triflate catalyst activates the carbonyl group, enabling electrocyclization .
Substitution Reactions
The pyrrole ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
Example :
Reactions with ethylenediamine derivatives yield bicyclic products through tautomerization and elimination of ethylamine .
Palladium-Mediated Carbonylation
This method introduces β-ketoester functionalities via cross-coupling.
| Reaction Parameters | Details |
|---|---|
| Catalyst | Pd(OAc)₂, Xantphos, Co₂(CO)₈ |
| Base | Et₃N, MgCl₂, imidazole |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65°C for 60 hours |
| Yield | 29–30% |
Application :
Used to synthesize methyl 1-(tert-butoxycarbonyl)-4-(3-methoxy-3-oxopropanoyl)-1H-pyrrole-2-carboxylate (3), a key intermediate .
Reaction Comparison Table
| Reaction | Key Reagents/Catalysts | Primary Products | Yield Range |
|---|---|---|---|
| Knoevenagel Condensation | Acetic acid, piperidine | Enones (e.g., 5-HH) | 60–70% |
| Nazarov Cyclization | In(OTf)₃, LiClO₄ | Tricyclic cyclopenta[b]pyrroles | 51–70% |
| Pd-Mediated Carbonylation | Pd(OAc)₂, Co₂(CO)₈ | β-Ketoester derivatives | 29–30% |
Mechanistic and Structural Considerations
-
Electron-Withdrawing Effects : The ester group at position 2 enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .
-
Tautomerization : Acidic conditions promote tautomerization of intermediates, influencing cyclization pathways .
-
Steric Effects : Substituents on the pyrrole ring (e.g., methyl groups) modulate reaction rates and regioselectivity .
This compound’s reactivity underscores its utility in synthesizing complex heterocycles, particularly in medicinal chemistry and materials science .
Preparation Methods
Esterification of Pyrrole-2-carboxylic Acid
A common starting point is pyrrole-2-carboxylic acid, which is esterified to form methyl pyrrole-2-carboxylate. This is achieved by reacting pyrrole-2-carboxylic acid with methanol in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP).
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Esterification | Pyrrole-2-carboxylic acid + MeOH + EDC + DMAP | ~43% (two-step sequence) improved to 99% in optimized protocols |
Protection of Pyrrolic Nitrogen
To prevent side reactions during further functionalization, the pyrrolic nitrogen is often protected using di-tert-butyl dicarbonate [(Boc)2O] in the presence of DMAP and triethylamine (Et3N). This step proceeds quantitatively and prepares the molecule for subsequent transformations.
Installation of the 4-Oxo Group and Cyclopentane Ring Formation
The key step involves introducing the ketone at position 4 and forming the cyclopentane ring fused to the pyrrole. This is achieved by palladium-catalyzed carbonylation reactions using potassium monomethyl malonate as a nucleophile in tetrahydrofuran (THF). Catalysts include Pd(OAc)2, Xantphos ligand, cobalt carbonyl (Co2(CO)8), magnesium chloride (MgCl2), Et3N, and imidazole. The reaction is carried out at 65 °C for 60 hours.
| Intermediate | Yield (%) | Notes |
|---|---|---|
| β-Ketoester intermediate | 30% | Formation of key intermediate before deprotection |
Deprotection and Final Product Formation
The Boc protecting group is removed using trifluoroacetic acid (TFA), yielding the target this compound as a pale yellow solid with high purity (86% yield).
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel columns is standard for isolating the product with ≥95% purity.
- Characterization:
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Esterification of pyrrole-2-carboxylic acid | Methanol, EDC, DMAP | 43-99 | Optimization improves yield |
| 2 | Protection of pyrrolic nitrogen | Di-tert-butyl dicarbonate, DMAP, Et3N | Quantitative | Prepares for carbonylation |
| 3 | Pd-catalyzed carbonylation and ring formation | Pd(OAc)2, Xantphos, Co2(CO)8, MgCl2, Et3N, imidazole, THF, 65 °C, 60 h | 30 | Key step for β-ketoester intermediate |
| 4 | Deprotection of Boc group | Trifluoroacetic acid (TFA) | 86 | Final product formation |
Research Findings and Notes
- The Pd-catalyzed carbonylation is critical for installing the 4-oxo group and cyclopentane ring fusion, though yields are moderate and reaction times are long.
- Protection of the pyrrolic nitrogen is essential to avoid side reactions and improve overall synthetic efficiency.
- The final compound is often obtained as a high-purity solid suitable for further biological and chemical studies.
- Variations in substituents on the pyrrole ring can affect yields and reactivity in related synthetic sequences.
Q & A
Advanced Research Question
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, validated via GC-MS and polarimetry .
- Scale-up protocols : Optimize solvent systems (e.g., dichloromethane/hexane for crystallization ) and avoid protic solvents that promote hydrolysis.
- Data reporting : Include R-factors (e.g., R₁ = 0.055 ), refinement residuals (S = 0.90 ), and raw diffraction data in public repositories.
How do intermolecular interactions in the solid state impact the compound’s physicochemical properties?
Advanced Research Question
- Thermal stability : C–H⋯O networks enhance melting points (e.g., 398–401 K ).
- Solubility : Hydrogen-bonded dimers reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMSO, DMF) .
- Mechanical properties : Anisotropic crystal packing influences Young’s modulus, relevant for MOF durability under stress .
What are the limitations of current synthetic routes, and how can they be innovatively addressed?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
